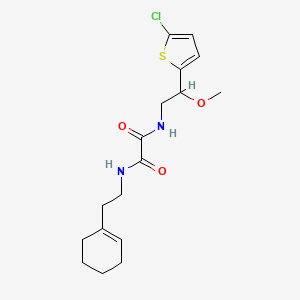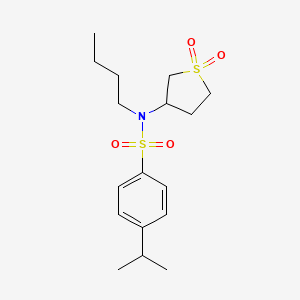![molecular formula C17H17NO4 B2744352 N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide CAS No. 1186650-01-0](/img/structure/B2744352.png)
N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where the hydroxyl group has been replaced by an amine group . The molecule also contains a formyl group (CHO), which is a functional group consisting of a carbonyl bonded to hydrogen, and a methoxy group (CH3O), which is a functional group consisting of a methyl group bound to oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acetamide group, the introduction of the formyl group, and the attachment of the methoxy group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide, formyl, and methoxy groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis to form acetic acid and ammonia, while the formyl group could participate in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Structural and Reactivity Studies
A study on quinoline derivatives with amide bonds illustrates the structural diversity and potential reactivity of compounds similar to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide. These derivatives form co-crystals with aromatic diols, showing the importance of structural studies in understanding compound interactions and reactivity, which could be relevant for designing novel materials or pharmaceuticals (Karmakar et al., 2009).
Synthesis and Pharmaceutical Applications
Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates the utility of these compounds as versatile reagents for synthesizing N-alkylacetamides and carbamates, highlighting the importance of such compounds in pharmaceutical synthesis and natural product studies (Sakai et al., 2022).
Metabolism and Toxicology Studies
A comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes touches on the biotransformation and potential toxicity pathways of compounds, including those structurally related to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide. This research is crucial for understanding the safety and environmental impact of such compounds (Coleman et al., 2000).
Antimicrobial Applications
Studies on rhodanine-3-acetic acid derivatives showcase the antimicrobial potential of compounds with structural motifs similar to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide, providing insights into designing new antimicrobial agents (Krátký et al., 2017).
Photoreactivity and Molecular Design
Research on caged capsaicin model compounds with substituted nitrobenzyl groups linked to acetamide illustrates the photoreactivity and potential for molecular design using light-sensitive bonds. Such studies are relevant for developing drug delivery systems or materials with controlled release properties (Katritzky et al., 2003).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
The mode of action of N-[4-[(5-formyl-2-methoxyphenyl)methoxy]phenyl]acetamide involves interactions at the benzylic position . The compound may undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interactions with its targets .
Biochemical Pathways
The compound’s reactions at the benzylic position suggest that it may influence pathways involving free radicals and nucleophilic substitutions .
Result of Action
The compound’s reactions at the benzylic position suggest that it may induce changes in cellular structures and functions .
Action Environment
The action of N-[4-[(5-formyl-2-methoxyphenyl)methoxy]phenyl]acetamide can be influenced by various environmental factors . These factors, which can include temperature, pH, and the presence of other molecules, can affect the compound’s stability, efficacy, and overall action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[(5-formyl-2-methoxyphenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(20)18-15-4-6-16(7-5-15)22-11-14-9-13(10-19)3-8-17(14)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNVGINSVSUULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)
![7-[(2-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2744273.png)
![Ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744274.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)
![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)
![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)
![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)


![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)